molecular formula C9H16N4 B2916114 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1247660-15-6

8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2916114
CAS No.: 1247660-15-6
M. Wt: 180.255
InChI Key: PQTBEXHIKUVLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a bicyclic heterocyclic compound featuring a fused triazole and pyrazine ring system. Key characteristics include:

  • Molecular Formula: C₈H₁₄N₄
  • Molecular Weight: 166.228 g/mol
  • Storage: Stable at room temperature .
  • Pharmacological Relevance: Its hydrochloride salt (CAS: 1796889-93-4) is noted as a pharmaceutical intermediate, though specific biological activities require further exploration .

The compound’s structure includes a methyl group at the 8-position and an isopropyl group at the 3-position, which influence steric and electronic properties. Below, it is compared with structurally related triazolopyrazines and triazolopyrimidines.

Properties

IUPAC Name

8-methyl-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-6(2)8-11-12-9-7(3)10-4-5-13(8)9/h6-7,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBEXHIKUVLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C9_9H16_{16}N4_4
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 1247660-15-6
  • Predicted Boiling Point : 343.3 ± 52.0 °C
  • Density : 1.26 ± 0.1 g/cm³
  • pKa : 7.12 ± 0.40

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Effects : It has shown potential in inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound displays activity against various pathogens.
  • Enzyme Inhibition : It interacts with enzymes crucial for cellular functions.

The biological effects of 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine are primarily attributed to its ability to bind to DNA and inhibit replication and transcription. This binding leads to structural distortions in DNA which can trigger apoptosis through the activation of caspase enzymes and disruption of mitochondrial function .

Anticancer Activity

A study demonstrated that the compound induced apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The analysis revealed that treatment with this compound resulted in significant cell death compared to control groups.

Antimicrobial Properties

Research on the antimicrobial effects highlighted that 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exhibited inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be comparable or superior to standard antibiotics used in clinical settings .

Enzyme Interaction Studies

Further investigations into the compound's interaction with enzymes indicated that it acts as a competitive inhibitor for certain targets involved in metabolic pathways. For instance, it was found to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair processes. The IC50 values for inhibition were reported between 10 µM to 50 µM depending on the enzyme target .

Data Tables

Biological ActivityEffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains
Enzyme InhibitionInhibits PARP activity

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Structural Comparison of Triazolopyrazine Derivatives
Compound Name Substituents (Position) Molecular Formula Key Properties/Activities References
Target Compound 8-methyl, 3-isopropyl C₈H₁₄N₄ Intermediate; room-temperature stability
8-Amino-3-benzyl derivatives 8-amino, 3-benzyl C₁₃H₁₃N₅ Anticonvulsant (ED₅₀: 3 mg/kg in rats)
8-(2-Fluoro-4-nitrophenoxy) derivative 8-phenoxy (fluoro, nitro groups) C₁₂H₈FN₅O₃ High-yield synthesis (80.04% total)
8-Piperidin-1-yl derivative 8-piperidinyl C₁₀H₁₅N₅ Lipophilicity-enhanced analog
3-(Trifluoromethyl) derivative (Sitagliptin intermediate) 3-CF₃, 8-unspecified C₇H₈F₃N₅ Pharmaceutical intermediate (antidiabetic)
Key Observations:
  • Positional Influence: Substitutions at the 8-position (e.g., amino, phenoxy, piperidinyl) often enhance pharmacological activity, while 3-position substituents (isopropyl, benzyl, CF₃) modulate steric and electronic interactions .
  • Electron-Withdrawing Groups: The 8-(2-fluoro-4-nitrophenoxy) derivative’s nitro and fluoro groups increase electrophilicity, aiding nucleophilic substitution reactions .
Key Observations:
  • Efficiency: The 8-(2-fluoro-4-nitrophenoxy) derivative’s optimized three-step synthesis achieves high yields (80.04%), whereas multi-step routes (e.g., 8-amino-3-benzyl derivatives) may require complex purification .
  • Innovative Methods: One-pot syntheses (e.g., ) reduce steps and improve scalability for amino-substituted analogs .
Table 3: Pharmacological Profiles of Selected Compounds
Compound Name Biological Activity Mechanism/Application Potency (ED₅₀ or IC₅₀) References
8-Amino-3-benzyl derivatives Anticonvulsant Maximal electroshock seizure (MES) inhibition 3 mg/kg (oral)
3-Substituted triazolopyrimidines Antihypertensive, diuretic ACE inhibition, diuresis Comparable to captopril
Sitagliptin intermediate (3-CF₃ derivative) Antidiabetic DPP-4 inhibition Not specified
Target Compound Not reported Potential intermediate for drug discovery N/A
Key Observations:
  • Activity vs. Substituents: 8-Amino-3-benzyl derivatives exhibit potent anticonvulsant activity, while 3-CF₃ analogs are linked to antidiabetic applications .
  • Core Structure Impact : Triazolopyrimidines (e.g., ) show divergent activities (antihypertensive) compared to triazolopyrazines, likely due to altered ring electronics .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 8-piperidin-1-yl derivative’s logP is likely higher than the target compound due to the bulky piperidine group, enhancing blood-brain barrier penetration .
  • Solubility: Amino or hydroxyl substituents (e.g., 3-amino derivatives) improve aqueous solubility compared to alkyl or aryl groups .
  • Metabolic Stability : CF₃ groups () may reduce metabolic degradation, whereas isopropyl groups (target compound) offer moderate steric protection .

Q & A

Q. What is the optimized synthetic route for 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine?

The synthesis involves cyclization of 3-hydrazinopyrazin-2-ones with carbonyl-containing compounds (e.g., isopropyl derivatives) pre-activated by carbonyldiimidazole (CDI). The reaction proceeds under reflux in anhydrous dimethylformamide (DMFA) for 24 hours. Structural confirmation is achieved via ¹H NMR spectroscopy , where protons H-5 and H-6 of the pyrazinone fragment appear as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively. Elemental analysis further validates purity .

Q. Which spectroscopic techniques are critical for characterizing triazolo[4,3-a]pyrazine derivatives?

Key methods include:

  • ¹H NMR : Identifies proton environments (e.g., pyrazinone fragment signals at δ 7.15–7.59 ppm) .
  • Elemental analysis : Confirms stoichiometric ratios of C, H, and N .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns (e.g., exact mass of derivatives) .

Q. What preliminary pharmacological activities have been reported for this compound?

Derivatives of the triazolo[4,3-a]pyrazine scaffold exhibit cytotoxic, cerebroprotective, and cardioprotective activities in vitro. Screening typically involves cell-based assays (e.g., membrane stabilization in erythrocyte lysis models) and enzyme inhibition studies targeting adenosine receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in ¹H NMR data during structural elucidation?

Discrepancies may arise from tautomerism, solvent effects, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing H-5/H-6 protons in pyrazinone vs. triazole moieties) .
  • Comparative analysis : Cross-reference with published δ ranges (e.g., δ 7.15–7.28 ppm for H-5/H-6 in pyrazinone) .
  • Crystallography : Validates proton environments via single-crystal X-ray diffraction (e.g., methanol-solvated derivatives) .

Q. What strategies improve synthetic yields of triazolo[4,3-a]pyrazine derivatives?

Key optimizations:

  • Activation of carbonyl groups : Use CDI or carbodiimides to enhance electrophilicity .
  • Solvent selection : Anhydrous DMFA minimizes side reactions during cyclization .
  • Purification : Recrystallization from DMFA/i-propanol mixtures (e.g., 1:2 v/v) removes unreacted hydrazinopyrazinones .

Q. How do substituents at the 3- and 7-positions influence adenosine receptor binding affinity?

Structure-activity relationship (SAR) studies reveal:

  • 3-Isopropyl groups : Enhance lipophilicity, improving blood-brain barrier penetration for cerebroprotective activity .
  • N7-Benzyl/aryl substituents : Modulate selectivity for adenosine A1 vs. A2A receptors (e.g., benzylpiperazine derivatives show A2A antagonism) .
  • Electron-withdrawing groups (e.g., Cl) : Increase receptor binding affinity by stabilizing charge-transfer interactions .

Q. What challenges arise in scaling up triazolo[4,3-a]pyrazine synthesis for in vivo studies?

Critical issues include:

  • Reaction time : Prolonged reflux (24+ hours) necessitates energy-efficient reactors .
  • Purification scalability : Column chromatography is impractical; recrystallization or fractional distillation is preferred .
  • Solvent recovery : DMFA recycling reduces costs and environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.